
2-Hepten-1-one, 3-((4-amino-4H-1,2,4-triazol-3-yl)thio)-1-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hepten-1-one, 3-((4-amino-4H-1,2,4-triazol-3-yl)thio)-1-phenyl- is a chemical compound that has gained significant attention in scientific research in recent years. This compound has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Hepten-1-one, 3-((4-amino-4H-1,2,4-triazol-3-yl)thio)-1-phenyl- is not fully understood. However, it is believed to work by inhibiting the activity of key enzymes involved in various metabolic pathways. This leads to a decrease in the production of reactive oxygen species and other harmful molecules, resulting in the observed antioxidant and anti-inflammatory effects.
Effets Biochimiques Et Physiologiques
2-Hepten-1-one, 3-((4-amino-4H-1,2,4-triazol-3-yl)thio)-1-phenyl- has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus and Candida albicans. In addition, it has been shown to exhibit anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound has also been shown to exhibit antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases, including neurodegenerative diseases and cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Hepten-1-one, 3-((4-amino-4H-1,2,4-triazol-3-yl)thio)-1-phenyl- in lab experiments is its high purity and high yield. This makes it easy to obtain the compound in large quantities for use in various experiments. In addition, the compound exhibits significant antimicrobial, anticancer, antioxidant, and anti-inflammatory properties, making it a versatile compound for use in various research applications. However, one of the main limitations of using this compound is its potential toxicity. Further studies are needed to determine the safe dosage and toxicity levels of the compound.
Orientations Futures
There are several future directions for research on 2-Hepten-1-one, 3-((4-amino-4H-1,2,4-triazol-3-yl)thio)-1-phenyl-. One direction is to further study the mechanism of action of the compound to gain a better understanding of its biochemical and physiological effects. Another direction is to study the potential applications of the compound in the treatment of various diseases, including neurodegenerative diseases and cardiovascular diseases. Additionally, further studies are needed to determine the safe dosage and toxicity levels of the compound to ensure its safety for use in clinical applications. Overall, the potential applications of 2-Hepten-1-one, 3-((4-amino-4H-1,2,4-triazol-3-yl)thio)-1-phenyl- make it an exciting compound for future research and development.
Méthodes De Synthèse
The synthesis of 2-Hepten-1-one, 3-((4-amino-4H-1,2,4-triazol-3-yl)thio)-1-phenyl- involves the reaction of hept-2-en-1-one with 4-amino-4H-1,2,4-triazole-3-thiol in the presence of a catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product. The synthesis method has been optimized to yield high purity and high yields of the compound.
Applications De Recherche Scientifique
2-Hepten-1-one, 3-((4-amino-4H-1,2,4-triazol-3-yl)thio)-1-phenyl- has been studied extensively for its potential applications in medicinal chemistry and pharmaceuticals. It has been shown to exhibit significant antimicrobial activity against a range of bacteria and fungi. The compound has also been studied for its potential anticancer activity. In addition, it has been shown to exhibit antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases.
Propriétés
Numéro CAS |
126335-02-2 |
|---|---|
Nom du produit |
2-Hepten-1-one, 3-((4-amino-4H-1,2,4-triazol-3-yl)thio)-1-phenyl- |
Formule moléculaire |
C16H17N3.ClH |
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
(Z)-3-[(4-amino-1,2,4-triazol-3-yl)sulfanyl]-1-phenylhept-2-en-1-one |
InChI |
InChI=1S/C15H18N4OS/c1-2-3-9-13(21-15-18-17-11-19(15)16)10-14(20)12-7-5-4-6-8-12/h4-8,10-11H,2-3,9,16H2,1H3/b13-10- |
Clé InChI |
RJNUFSZVSJUMSN-RAXLEYEMSA-N |
SMILES isomérique |
CCCC/C(=C/C(=O)C1=CC=CC=C1)/SC2=NN=CN2N |
SMILES |
CCCCC(=CC(=O)C1=CC=CC=C1)SC2=NN=CN2N |
SMILES canonique |
CCCCC(=CC(=O)C1=CC=CC=C1)SC2=NN=CN2N |
Synonymes |
2-Hepten-1-one, 3-((4-amino-4H-1,2,4-triazol-3-yl)thio)-1-phenyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



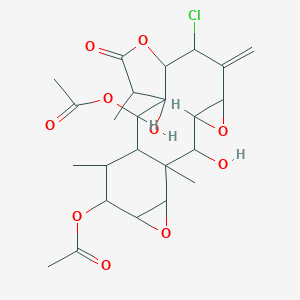
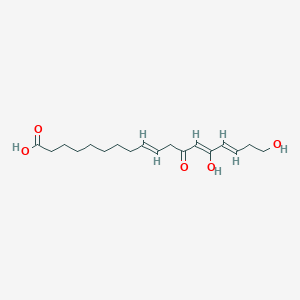
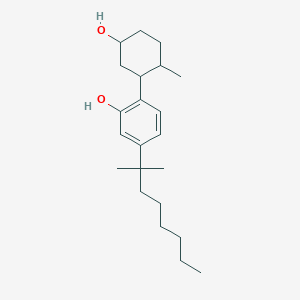
![2-[2-[[2-Hydroxy-2-[hydroxy-(4-methoxyphenyl)methyl]sulfanylacetyl]amino]ethylsulfanyl]ethyl (4-nitrophenyl) carbonate](/img/structure/B236041.png)
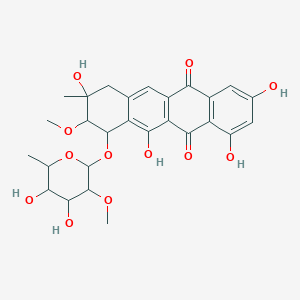
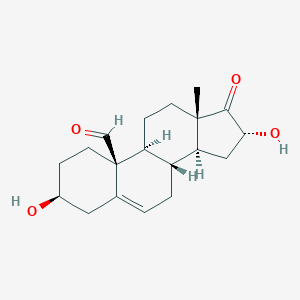
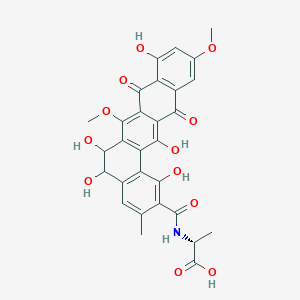
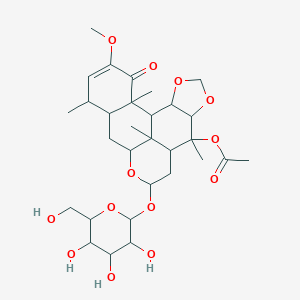
![4-chloro-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B236109.png)
![2-(2-chloro-4,6-dimethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B236116.png)
![5-bromo-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B236119.png)
![5-(2,3-dichlorophenyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B236120.png)
![N-[2-(4-propanoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236124.png)
![N-[2-(4-acetylpiperazin-1-yl)phenyl]-5-bromo-2-methoxybenzamide](/img/structure/B236129.png)